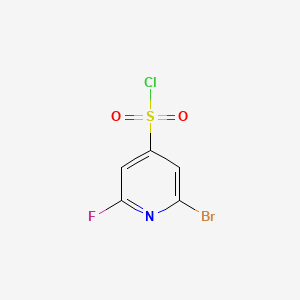
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a piperidinyl group, and a tetrahydropyrimidinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of isopropylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
- 1-isopropyl-3-(piperidin-3-yl)pyrimidin-2(1H)-one
- 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-4(1H)-one
- 1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-6(1H)-one
Uniqueness
1-isopropyl-3-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
1-piperidin-3-yl-3-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H23N3O/c1-10(2)14-7-4-8-15(12(14)16)11-5-3-6-13-9-11/h10-11,13H,3-9H2,1-2H3 |
InChI 键 |
DASDTWPLCYZOSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCN(C1=O)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)

![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)

![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)

![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)


![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
